molecular formula C16H22BrNO3 B14764716 tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate

tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate

Cat. No.: B14764716
M. Wt: 356.25 g/mol
InChI Key: NAUNNNLHLNDXPH-UHFFFAOYSA-N
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Description

tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated isochroman ring, and a methylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate typically involves the following steps:

    Bromination of Isochroman: The starting material, isochroman, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide.

    Formation of the Carbamate: The brominated isochroman is then reacted with tert-butyl carbamate in the presence of a base such as sodium hydride (NaH) to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the isochroman ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution Products: Various substituted isochroman derivatives.

    Oxidation Products: Oxidized forms of the isochroman ring.

    Reduction Products: Reduced forms of the isochroman ring and carbamate group.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group: The tert-butyl carbamate group can serve as a protecting group for amines in multi-step organic synthesis.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Drug Development: Used as a scaffold for the development of new therapeutic agents.

Industry:

    Chemical Manufacturing: Employed in the production of fine chemicals and specialty chemicals.

    Material Science: Used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate is largely dependent on its chemical structure and the specific biological target it interacts with. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The brominated isochroman ring may interact with various molecular targets, influencing cellular pathways and processes.

Comparison with Similar Compounds

  • tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl ((4-bromopyridin-2-yl)methyl)carbamate
  • tert-Butyl ((5-bromo-6-chloropyridin-3-yl)methyl)carbamate

Comparison:

  • Structural Differences: The primary difference lies in the substitution pattern on the aromatic ring and the presence of additional functional groups.
  • Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents.
  • Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can differ based on their unique properties.

Conclusion

tert-Butyl ((6-bromoisochroman-1-yl)methyl)(methyl)carbamate is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, its potential biological activities make it an interesting candidate for further pharmacological studies and drug development.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl N-[(6-bromo-3,4-dihydro-1H-isochromen-1-yl)methyl]-N-methylcarbamate

InChI

InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18(4)10-14-13-6-5-12(17)9-11(13)7-8-20-14/h5-6,9,14H,7-8,10H2,1-4H3

InChI Key

NAUNNNLHLNDXPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1C2=C(CCO1)C=C(C=C2)Br

Origin of Product

United States

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